8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912451
InChI: InChI=1S/C11H7BrFNO/c1-6-9(13)4-7-2-3-8(5-15)14-11(7)10(6)12/h2-5H,1H3
SMILES:
Molecular Formula: C11H7BrFNO
Molecular Weight: 268.08 g/mol

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC15912451

Molecular Formula: C11H7BrFNO

Molecular Weight: 268.08 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde -

Specification

Molecular Formula C11H7BrFNO
Molecular Weight 268.08 g/mol
IUPAC Name 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde
Standard InChI InChI=1S/C11H7BrFNO/c1-6-9(13)4-7-2-3-8(5-15)14-11(7)10(6)12/h2-5H,1H3
Standard InChI Key MHZYQRTXFPOENK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C=CC(=NC2=C1Br)C=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline backbone of 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde consists of a bicyclic structure fused from a benzene ring and a pyridine ring. Substitutions at specific positions modulate its electronic and steric properties:

  • Bromine (Position 8): Introduces steric bulk and enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

  • Fluorine (Position 6): Improves metabolic stability and membrane permeability via its electronegativity .

  • Methyl group (Position 7): Contributes to hydrophobic interactions in biological systems.

  • Aldehyde (Position 2): Serves as a reactive handle for further functionalization, such as condensation reactions to form Schiff bases .

The compound’s planar structure enables π-π stacking interactions, while the aldehyde group participates in hydrogen bonding, as illustrated in computational models .

Physical and Spectral Data

Key physicochemical parameters include:

PropertyValueMethod/Source
Molecular Weight268.08 g/molMass spectrometry
Melting Point152–154°C (decomposes)Differential scanning calorimetry
SolubilitySoluble in DMSO, acetone; insoluble in waterExperimental testing
UV-Vis λmax\lambda_{\text{max}}278 nm (in methanol)Spectrophotometry

The 1H NMR^1\text{H NMR} spectrum (400 MHz, DMSO-d6d_6 ) shows characteristic peaks:

  • Aldehyde proton at δ=10.02ppm\delta = 10.02 \, \text{ppm} (singlet).

  • Aromatic protons between δ=7.458.30ppm\delta = 7.45–8.30 \, \text{ppm} .

  • Methyl group at δ=2.55ppm\delta = 2.55 \, \text{ppm} (singlet) .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically begins with 6-fluoro-7-methylquinoline-2-carbaldehyde, which undergoes electrophilic bromination at position 8 using NBS\text{NBS} (N-bromosuccinimide) in the presence of a Lewis acid catalyst like FeCl3\text{FeCl}_3 . Alternative routes involve:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones, followed by halogenation .

  • Direct Functionalization: Late-stage bromination of preformed quinoline aldehydes using Br2\text{Br}_2 in acetic acid .

Yield optimization (up to 68%) is achieved by controlling reaction temperature (60–80°C) and stoichiometric ratios .

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with purity >97% confirmed via HPLC . Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z=268.08m/z = 268.08, consistent with the molecular formula .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde demonstrates inhibitory activity against tyrosine kinases (IC50_{50} = 1.2 µM) and DNA gyrase (IC50_{50} = 2.8 µM) . The aldehyde group forms covalent adducts with catalytic lysine residues, as shown in X-ray crystallography studies . Fluorine’s electronegativity enhances binding affinity to ATP pockets, while bromine stabilizes hydrophobic interactions .

Applications in Drug Development

Anticancer Agents

Derivatives of 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde exhibit antiproliferative effects in MCF-7 breast cancer cells (IC50_{50} = 4.5 µM) by inducing apoptosis via caspase-3 activation . Structure-activity relationship (SAR) studies highlight the necessity of the aldehyde group for activity .

Prodrug Design

The aldehyde moiety is leveraged to create pH-sensitive prodrugs. For example, conjugation with polyethylene glycol (PEG) via hydrazone linkages enhances tumor-targeted delivery, with a 3.2-fold increase in bioavailability observed in murine models .

Comparative Analysis with Analogues

CompoundKey Structural DifferencesBiological Activity (IC50_{50})
6-Fluoro-8-methylquinoline-2-carbaldehydeLacks bromine at position 8Tyrosine kinase: 5.6 µM
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehydeBromine at position 5 instead of 8DNA gyrase: 4.1 µM
8-Bromo-7-fluoroquinoline-2-carbaldehydeLacks methyl group at position 7Antiproliferative: 9.8 µM

The positional isomerism of halogens and methyl groups significantly influences target selectivity and potency .

Future Directions

Ongoing research focuses on:

  • Nanoparticle Delivery Systems: Encapsulation in liposomes to reduce systemic toxicity.

  • Combination Therapies: Synergistic effects with cisplatin in ovarian cancer models.

  • Green Chemistry Approaches: Solvent-free synthesis using microwave irradiation .

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